molecular formula C16H10F3NO B2929843 2,2,2-trifluoro-1-(2-phenyl-1H-indol-3-yl)ethan-1-one CAS No. 59050-37-2

2,2,2-trifluoro-1-(2-phenyl-1H-indol-3-yl)ethan-1-one

Cat. No.: B2929843
CAS No.: 59050-37-2
M. Wt: 289.257
InChI Key: MVLZFNWNJPQTIY-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(2-phenyl-1H-indol-3-yl)ethan-1-one is a chemical compound that belongs to the class of indole derivatives It is characterized by the presence of a trifluoromethyl group attached to an ethanone moiety, which is further connected to a phenyl-substituted indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-1-(2-phenyl-1H-indol-3-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the trifluoroacetylation of indoles using ethyl trifluoropyruvate as a reagent. The reaction is typically carried out in the presence of a copper catalyst (CuCl) and dimethyl sulfoxide (DMSO) as the solvent. The reaction mixture is heated to 80°C for 12 hours under an air atmosphere .

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, including the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(2-phenyl-1H-indol-3-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

2,2,2-Trifluoro-1-(2-phenyl-1H-indol-3-yl)ethan-1-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoro-1-(2-phenyl-1H-indol-3-yl)ethan-1-one is unique due to the combination of the trifluoromethyl group and the phenyl-substituted indole ring. This structure imparts distinct chemical and biological properties, making it a compound of interest for various research applications.

Properties

IUPAC Name

2,2,2-trifluoro-1-(2-phenyl-1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3NO/c17-16(18,19)15(21)13-11-8-4-5-9-12(11)20-14(13)10-6-2-1-3-7-10/h1-9,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLZFNWNJPQTIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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